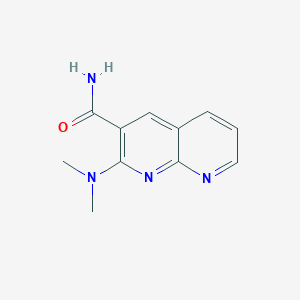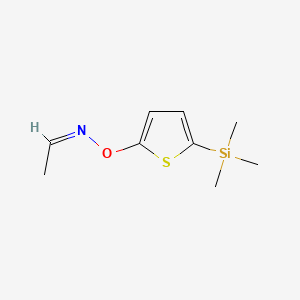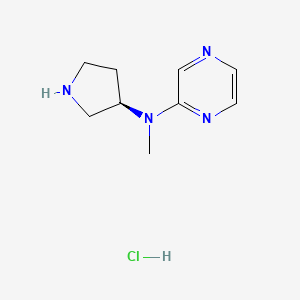
Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate is a chemical compound that belongs to the class of dihydronaphthalene derivatives. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a naphthalene ring system, which is partially hydrogenated, making it a dihydronaphthalene derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate typically involves the reaction of 1-methyl-3,4-dihydronaphthalene with methyl acetimidate under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into fully hydrogenated naphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetimidate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Fully hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3,4-dihydronaphthalene: A precursor in the synthesis of Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate.
Naphthoquinones: Oxidation products of the compound with potential biological activities.
Dihydronaphthalene derivatives: A broad class of compounds with similar structural features and diverse applications
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its potential biological activities also make it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)ethanimidate |
InChI |
InChI=1S/C14H17NO/c1-10-12(9-14(15)16-2)8-7-11-5-3-4-6-13(10)11/h3-6,15H,7-9H2,1-2H3 |
Clé InChI |
XZRYVMZDDQKCSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC2=CC=CC=C12)CC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)






![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)


